molecular formula C5H11NO4S B182206 Methyl 4-sulfamoylbutanoate CAS No. 175476-51-4

Methyl 4-sulfamoylbutanoate

Cat. No.: B182206
CAS No.: 175476-51-4
M. Wt: 181.21 g/mol
InChI Key: OKGHUVNCEBPCLY-UHFFFAOYSA-N
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Description

Methyl 4-sulfamoylbutanoate is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

Methyl 4-sulfamoylbutanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

“Methyl 4-sulfamoylbutanoate” is associated with several safety hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

“Methyl 4-sulfamoylbutanoate” is used in various scientific experiments and is a building block in the synthesis of various pharmaceuticals. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are discussed briefly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-sulfamoylbutanoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminobutanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-sulfamoylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-sulfamoylbutanoate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

  • Methyl 4-aminobutanoate
  • Methyl 4-sulfamoylbenzoate
  • Methyl 4-sulfamoylhexanoate

Comparison: Methyl 4-sulfamoylbutanoate is unique due to its specific sulfonamide group attached to a butanoate backbone. This structure imparts distinct chemical properties, such as solubility and reactivity, which differ from other similar compounds. For example, methyl 4-sulfamoylbenzoate has a benzene ring, which affects its aromaticity and reactivity compared to the aliphatic nature of this compound .

Properties

IUPAC Name

methyl 4-sulfamoylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-10-5(7)3-2-4-11(6,8)9/h2-4H2,1H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGHUVNCEBPCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441008
Record name Methyl 4-sulfamoylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175476-51-4
Record name Methyl 4-sulfamoylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-sulfamoylbutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-sulfamoylbutyric acid (2.53 g, 15.1 mmol), methanol (25 ml), trimethylorthoformate (10 ml, approx 5 eq) and polystyrene-bound toluenesulfonic acid (0.58 g) was stirred at 60° C. After 19 h the mixture was decantated from the catalyst and concentrated to yield 2.70 g (99%) of the title ester as an oil.
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
polystyrene
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
99%

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